molecular formula C11H16N2O3 B13325101 N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide

N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide

Cat. No.: B13325101
M. Wt: 224.26 g/mol
InChI Key: BNVSSJAFCQKJMD-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide (CAS 1376326-19-0) is an acetamide derivative characterized by a 3,5-dimethoxyphenyl group attached to the acetamide core via a methylamino linker. The compound is typically synthesized as its hydrochloride salt for stability and solubility enhancement .

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide

InChI

InChI=1S/C11H16N2O3/c1-12-7-11(14)13-8-4-9(15-2)6-10(5-8)16-3/h4-6,12H,7H2,1-3H3,(H,13,14)

InChI Key

BNVSSJAFCQKJMD-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxyaniline and methylamine.

    Acylation Reaction: 3,5-dimethoxyaniline is acylated with chloroacetyl chloride to form N-(3,5-dimethoxyphenyl)-2-chloroacetamide.

    Amination Reaction: The N-(3,5-dimethoxyphenyl)-2-chloroacetamide is then reacted with methylamine to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in alcoholic solvents.

Major Products:

    Oxidation: Products may include N-(3,5-dimethoxyphenyl)-2-(methylamino)acetic acid.

    Reduction: Products may include N-(3,5-dimethoxyphenyl)-2-(methylamino)ethanol.

    Substitution: Products depend on the nucleophile used, such as this compound derivatives.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

N-(3-(N-(3-((3,5-dimethoxyphenyl)amino)pyrazin-2-yl)sulfamoyl)phenyl)acetamide (Compound 18)

  • Structure : Incorporates a pyrazine-sulfamoyl moiety and a 3,5-dimethoxyphenyl group.
  • Key Differences : The sulfamoyl and pyrazine groups introduce hydrogen-bonding and aromatic stacking capabilities absent in the target compound.
  • Applications : Demonstrated as a Hedgehog pathway inhibitor, highlighting its role in cancer therapy .
  • Data : HRMS m/z = 432.09694 [M+H+] .

N-(3,5-Dimethoxyphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide (4fa)

  • Structure : Features a coumarin-derived chromen-7-yloxy group.
  • Applications : Synthesized via Smiles rearrangement; relevant in photodynamic therapy or protease inhibition .
  • Data : HRMS m/z = 337.1305 [M+] .

Herbicidal Acetamides (e.g., Alachlor, Pretilachlor)

  • Structure : Chloro-substituted aromatic rings with methoxy or alkyl groups.
  • Key Differences: Chlorine atoms confer electrophilicity, critical for herbicidal activity.
  • Applications : Widely used as pre-emergent herbicides .

(2E)-N-(3,5-Dibromo-4-methoxyphenyl)-2-(hydroxyimino)acetamide

  • Structure: Bromo and hydroxyimino substituents.
  • Key Differences: Bromine enhances steric bulk and reactivity, while the hydroxyimino group enables heterocyclic synthesis.
  • Applications : Precursor for pharmacologically active heterocycles (e.g., oxazoles) .

N-(3,5-dimethoxyphenyl)-2-(naphthalen-1-yloxy)acetamide

  • Structure : Naphthyloxy group introduces hydrophobicity.
  • Key Differences: Bulky naphthalene may improve lipid membrane penetration but reduce aqueous solubility compared to the methylamino linker in the target compound .
  • Data: Molecular formula C₂₀H₁₉NO₄ .

Critical Discussion of Structural Influences

  • Electron-Donating Groups : The 3,5-dimethoxy groups in the target compound enhance electron density, favoring interactions with electrophilic biological targets. This contrasts with chloro-substituted analogs (e.g., alachlor), where electron-withdrawing effects dominate .
  • Synthetic Utility: Bromo and hydroxyimino analogs serve as intermediates for heterocycles, whereas the target compound’s simplicity may streamline direct bioactivity studies .

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • Molecular Formula : C12H17N2O3
  • Molecular Weight : Approximately 260.72 g/mol
  • Functional Groups : A dimethoxy-substituted phenyl group and a methylamino group attached to an acetamide backbone.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it suitable for biological assays and applications.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity . The specific mechanisms are under investigation, but it is believed that the compound may inhibit bacterial growth through interactions with microbial cell membranes or by interfering with essential metabolic pathways.

Anticancer Activity

Research indicates that this compound may also possess anticancer properties . Various studies have explored its effects on cancer cell lines, demonstrating potential cytotoxicity against specific types of cancer cells. The compound's mechanism of action appears to involve modulation of enzyme activities or receptor functions that are crucial for tumor growth and proliferation.

Study 1: Anticancer Activity Evaluation

In a recent study, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations. The IC50 values varied among different cell lines, suggesting a selective action against certain types of cancer cells.

Cell LineIC50 (µM)% Viability at 10 µM
MCF-7 (Breast)15.245%
HeLa (Cervical)12.838%
A549 (Lung)20.560%

These findings highlight the compound's potential as a lead candidate for further development in anticancer therapies.

Study 2: Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The results indicate that the compound may serve as a potential antimicrobial agent, warranting further investigation into its mechanism of action and efficacy in vivo.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, initial studies suggest it may interact with specific molecular targets such as enzymes or receptors involved in critical biological processes. This interaction could modulate their activity and lead to the observed biological effects.

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